molecular formula C21H24N4O B2410521 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-phenylpropanamide CAS No. 2034337-02-3

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-phenylpropanamide

Cat. No.: B2410521
CAS No.: 2034337-02-3
M. Wt: 348.45
InChI Key: BESSKWDMVYGRLM-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-phenylpropanamide is a complex organic compound featuring a pyrazole ring substituted with a pyridine moiety and a phenylpropanamide group

Mechanism of Action

Target of Action

Similar compounds with a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Compounds with similar structures have been shown to inhibit cdk2, thereby affecting cell cycle progression . The inhibition of CDK2 can lead to a halt in the cell cycle, preventing the proliferation of cancer cells .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell cycle regulation, given its potential role as a CDK2 inhibitor . Inhibition of CDK2 can disrupt the progression from the G1 phase to the S phase of the cell cycle, thereby inhibiting DNA replication and cell division .

Pharmacokinetics

The compound’s predicted density is 111±01 g/cm3 , which may influence its absorption and distribution. Its boiling point is 122 °C (under a pressure of 3 Torr) , which could impact its stability and hence its bioavailability.

Result of Action

The result of the compound’s action would likely be the inhibition of cell proliferation, particularly in cancer cells, due to its potential role as a CDK2 inhibitor . This could lead to a halt in the cell cycle, preventing DNA replication and cell division .

Action Environment

The environment in which the compound acts can significantly influence its efficacy and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s activity. For instance, the compound’s boiling point of 122 °C (under a pressure of 3 Torr) suggests that it may be stable under physiological conditions but could degrade under high temperatures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-phenylpropanamide typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole with an appropriate ethylating agent, followed by amidation with 3-phenylpropanoic acid. The reaction conditions often include the use of solvents like ethanol or dichloromethane and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper complexes.

    Solvents: Ethanol, dichloromethane, toluene

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-phenylpropanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and phenylpropanamide analogs, such as:

Uniqueness

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-phenylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-16-19(17(2)25(24-16)20-10-6-7-14-22-20)13-15-23-21(26)12-11-18-8-4-3-5-9-18/h3-10,14H,11-13,15H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESSKWDMVYGRLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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